molecular formula C7H6BrNO3 B7905489 5-Bromo-4-methyl-2-nitrophenol

5-Bromo-4-methyl-2-nitrophenol

Cat. No.: B7905489
M. Wt: 232.03 g/mol
InChI Key: GFMIIMRPQYYMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-2-nitrophenol is an aromatic compound that contains a bromine atom, a methyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-nitrophenol typically involves a multi-step process:

    Bromination: The bromine atom is introduced by treating the nitrated product with bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: 5-Bromo-4-methyl-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-methyl-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-nitrophenol depends on its chemical structure. The nitro group can participate in redox reactions, while the bromine atom and phenol group can undergo various substitution reactions. These properties make it a versatile compound in chemical synthesis and potential biological applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrophenol: Similar structure but lacks the methyl group.

    5-Methyl-2-nitrophenol: Similar structure but lacks the bromine atom.

    4-Methyl-2-nitrophenol: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-4-methyl-2-nitrophenol is unique due to the presence of both bromine and methyl groups on the phenol ring, which can influence its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

5-bromo-4-methyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMIIMRPQYYMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.